molecular formula C10H13BrO2S B1517031 1-(3-Bromopropanesulfonyl)-3-methylbenzene CAS No. 1082893-96-6

1-(3-Bromopropanesulfonyl)-3-methylbenzene

Cat. No. B1517031
M. Wt: 277.18 g/mol
InChI Key: WMLPDQRPGWRUQE-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromopropanesulfonyl)-3-methylbenzene” belongs to the class of organic compounds known as sulfonyl compounds. These are compounds containing a functional group called a sulfonyl group attached to two carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would consist of a benzene ring with a methyl group and a bromopropanesulfonyl group attached to it . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

The chemical reactions of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would likely involve the bromine atom and the sulfonyl group. These functional groups are often reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

1-(3-Bromopropanesulfonyl)-3-methylbenzene and related compounds play a crucial role in organic synthesis. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate has been synthesized and used in reactions with dimethyl malonate and methyl acetoacetate. These reactions result in the production of Michael adducts, demonstrating the compound's utility as a synthetic equivalent in organic chemistry (Vasin et al., 2016).

Catalysis and Synthesis of Quinolines

Compounds like 1-(1-Alkylsulfonyl)-3-methylimidazolium chloride have shown significant utility as catalysts in the Skraup synthesis of quinolines under microwave conditions. This process eliminates the need for nitrobenzene as an oxidant and metal catalysts, highlighting the role of such compounds in catalysis and synthesis (Amarasekara & Hasan, 2014).

Pharmaceutical Research

In the pharmaceutical field, methylbenzenesulfonamide derivatives, which are structurally similar to 1-(3-Bromopropanesulfonyl)-3-methylbenzene, have been researched for their potential in drug development, particularly as antagonists in the prevention of HIV-1 infection. This highlights the compound's relevance in the development of therapeutic agents (Cheng De-ju, 2015).

Polymer Science and Fuel Cell Technology

Compounds like Poly(2-acrylamido-2-methylpropanesulfonic acid), which share a sulfonyl functional group with 1-(3-Bromopropanesulfonyl)-3-methylbenzene, are used in the preparation of proton exchange membranes for fuel cells. The sulfonic acid groups in these compounds support proton conduction, demonstrating their importance in energy-related applications (Diao et al., 2010).

Environmental Applications

In environmental science, 1-(3-Bromopropanesulfonyl)-3-methylbenzene related compounds have been used in processes like the oxidative desulfurization of diesel fuel. Bronsted acidic ionic liquids, which contain sulfonyl groups, have been employed as catalysts and extractants in the removal of sulfur compounds from diesel, showcasing their application in pollution control and green chemistry (Gao et al., 2010).

Safety And Hazards

The safety and hazards associated with “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on “1-(3-Bromopropanesulfonyl)-3-methylbenzene” would likely depend on the findings of initial studies on the compound. Given its molecular structure, it could potentially be of interest in the field of organic synthesis .

properties

IUPAC Name

1-(3-bromopropylsulfonyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLPDQRPGWRUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropanesulfonyl)-3-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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